molecular formula C20H18O2 B8781498 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL CAS No. 1568-74-7

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL

Cat. No.: B8781498
CAS No.: 1568-74-7
M. Wt: 290.4 g/mol
InChI Key: CNIVKSMELXXQAZ-UHFFFAOYSA-N
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Description

4,4''-Dimethoxy-(1,1',3',1'')terphenyl is a terphenyl derivative featuring three benzene rings connected at the 1,1',3',1'' positions, with methoxy (-OCH₃) substituents at the 4 and 4'' positions. The terphenyl backbone provides structural rigidity and extended π-conjugation, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or charge-transport materials. Methoxy groups, being electron-donating, enhance solubility in polar solvents and may improve hole-transport properties in optoelectronic devices .

Properties

CAS No.

1568-74-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)benzene

InChI

InChI=1S/C20H18O2/c1-21-19-10-6-15(7-11-19)17-4-3-5-18(14-17)16-8-12-20(22-2)13-9-16/h3-14H,1-2H3

InChI Key

CNIVKSMELXXQAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

One-Pot Double Suzuki Coupling

A highly efficient method involves a one-pot double Suzuki-Miyaura coupling using 2,4,6-tribromobenzaldehyde and 4-methoxyphenylboronic acid . Key steps include:

  • Reagents :

    • 2,4,6-Tribromobenzaldehyde (1 equiv), 4-methoxyphenylboronic acid (2.3 equiv)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

    • Base: K₂CO₃ (3.5 equiv)

    • Solvent: Benzene/water (5:1) at 90°C for 16 h.

  • Yield : 79% for intermediate aldehyde, followed by Grignard addition and oxidation to final product.

Table 1: Optimization of Suzuki Coupling Conditions

EntryAryl HalideBoronic AcidCatalystSolventTemp (°C)Yield (%)
12,4,6-Tribromobenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄Benzene/H₂O9079
21-Bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂EtOH/H₂O8076
34-Bromophenyltrifluoroborate4-Methoxyphenylboronic acidPd(OAc)₂EtOH/H₂O9585

Sequential Coupling with Aryl Diboronic Esters

An alternative approach employs phenyl-1,4-diboronic acid bis-pinacol ester and 4-iodoanisole :

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (3 equiv)

    • Solvent: Toluene/ethanol/water (4:1:1) at 100°C for 24 h.

  • Yield : Quantitative (>95%).

Organotin-Mediated Synthesis

Transmetalation with Borane

1,3-Bis(trimethylstannyl)benzene reacts with borane (BH₃) in THF to form a diboronic acid intermediate, which undergoes Suzuki coupling with 4-bromoanisole :

  • Steps :

    • Synthesis of 1,3-bis(trimethylstannyl)benzene via SRN1 reaction (90% yield).

    • Transmetalation with BH₃/THF to generate 1,3-benzenediboronic acid (83% yield).

    • Coupling with 4-bromoanisole using Pd(PPh₃)₄ (5 mol%) in toluene/ethanol.

  • Yield : 78% after purification.

Table 2: Organotin Pathway Performance

StepReagentsConditionsYield (%)
StannylationMe₃Sn⁻, NH₃(l)Photostimulation, 6 h90
BoronationBH₃/THFRT, 2 h83
Suzuki Coupling4-Bromoanisole, Pd(PPh₃)₄Toluene/EtOH, 100°C, 24 h78

Grignard-Based Multi-Step Synthesis

Aldehyde Intermediate Formation

A multi-step method starts with 2,4,6-tribromobenzaldehyde and involves:

  • Suzuki Coupling : With (4-methoxyphenyl)boronic acid to form 4,4''-dimethoxy-5'-(4-methoxyphenyl)-[1,1':3',1''-terphenyl]-2'-carbaldehyde (79% yield).

  • Grignard Addition : Reaction with (4-methoxyphenyl)magnesium bromide to yield a secondary alcohol.

  • Oxidation : Using NaIO₄ or MnO₂ to afford the final terphenyl derivative.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Suzuki-Miyaura Coupling : Superior for scalability, with yields >75% under mild conditions. The one-pot double coupling minimizes intermediate isolation.

  • Organotin Route : Limited by toxicity of tin reagents and lower yields (78% vs. 85% for Suzuki).

  • Grignard Approach : Requires multiple steps but offers flexibility for functionalization.

Solvent and Catalyst Optimization

  • Polar solvents (e.g., DMSO) enhance conversion in photoredox annulation methods, but Suzuki reactions favor biphasic systems (toluene/water).

  • Pd(OAc)₂ outperforms Pd(PPh₃)₄ in electron-deficient substrates due to higher oxidative stability .

Chemical Reactions Analysis

Types of Reactions

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL in various applications depends on its structural properties:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 4,4''-dimethoxy-(1,1',3',1'')terphenyl with structurally similar terphenyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound -OCH₃ at 4,4'' C₂₀H₁₈O₂ ~290.36* High conjugation; electron-donating groups OLEDs, organic semiconductors
4,4''-Dinitro-(1,1',3',1'')terphenyl -NO₂ at 4,4'' C₁₈H₁₂N₂O₄ 346.33 Electron-withdrawing; low solubility Explosives, intermediates in synthesis
4,4''-Dimethyl-(1,1',3',1'')terphenyl -CH₃ at 4,4'' C₂₀H₁₈ 258.36 Hydrophobic (logP = 5.64) Hydrophobic coatings, lubricants
1,1':4',1''-Terphenyl-4,4''-dicarbaldehyde -CHO at 4,4'' C₂₀H₁₄O₂ 298.33 Reactive aldehyde groups Polymer precursors, MOF linkers
Dimethyl 1,1':3',1''-terphenyl-4,4''-dicarboxylate -COOCH₃ at 4,4'' C₂₂H₁₈O₄ 346.38 Moderate polarity; ester stability Pharmaceuticals, plasticizers
Key Observations:
  • Electronic Effects: Methoxy (-OCH₃) and nitro (-NO₂) groups exhibit opposing electronic behaviors.
  • Solubility : Methoxy and aldehyde derivatives show higher solubility in polar solvents compared to hydrophobic methyl-substituted analogs .
  • Reactivity : Aldehyde-functionalized terphenyls (e.g., 4,4''-dicarbaldehyde) serve as reactive intermediates for condensation reactions, enabling applications in covalent organic frameworks (COFs) or polymer synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 4,4''-dimethoxy-(1,1',3',1'')terphenyl derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors and palladium catalysts. For example, dimethyl 1,1':3',1''-terphenyl-4,4''-dicarboxylate derivatives are synthesized under continuous flow conditions to enhance reproducibility and yield . Electrocatalytic C–N coupling methods using hypervalent iodine intermediates have also been employed for functionalizing terphenyl backbones, achieving moderate yields (40–45%) . Optimization involves tuning solvent systems (e.g., THF/DMF mixtures), catalyst loading (0.5–2 mol%), and temperature (80–120°C).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent positions, particularly for distinguishing between para- and meta-methoxy groups . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide definitive molecular confirmation . Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Safe handling requires:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Engineering controls: Use fume hoods for weighing and synthesis.
  • Storage: Inert atmosphere (argon) at 2–8°C to prevent oxidative degradation .
  • Spill management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs), and what design parameters influence framework stability?

  • Methodological Answer : The dimethoxy groups enhance π-π stacking interactions, making the compound suitable for constructing MOFs with zirconium or iron oxide nodes. For example, Zr₆-cluster-based MOFs exhibit exceptional thermal stability (>500°C) and mechanical resistance due to reversible mu₃-OH group rearrangement . Key design parameters include:

  • Linker rigidity : Reduces framework collapse during activation.
  • Node-linker ratio : A 1:1.2 molar ratio minimizes defects.
  • Solvent choice : Use dimethylformamide (DMF) to prevent competitive coordination .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar terphenyl derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or impurities. To address this:

  • Perform variable-temperature NMR to identify dynamic processes (e.g., rotational isomerism).
  • Compare experimental data with computational predictions (DFT or ab initio methods) for ¹³C chemical shifts .
  • Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent-shift artifacts .

Q. How does the electronic structure of this compound influence its electrochemical reduction potentials, and how can this be leveraged in electrocatalysis?

  • Methodological Answer : The dimethoxy groups act as electron-donating substituents, lowering the reduction potential (E₁/₂ ≈ −0.45 V vs. SCE) and enhancing catalytic activity in CO₂ reduction. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals quasi-reversible redox behavior. Coupling with transition-metal complexes (e.g., Ru or Ir) further stabilizes radical intermediates, improving Faradaic efficiency (>85%) .

Q. What environmental factors accelerate the degradation of this compound, and how can stability be improved for long-term applications?

  • Methodological Answer : Photooxidation under UV light (λ = 365 nm) and hydrolysis in acidic/alkaline conditions are primary degradation pathways. Stability enhancement methods include:

  • Encapsulation : Embedding in silica matrices reduces photodegradation by 70%.
  • Derivatization : Bromination at the 2-position increases hydrolytic resistance .
  • Storage : Use amber vials under nitrogen to suppress radical formation .

Q. How does this compound compare to other biphenyl-based linkers in sensor applications, particularly for detecting volatile organic compounds (VOCs)?

  • Methodological Answer : Compared to unsubstituted biphenyl linkers, the dimethoxy derivative exhibits higher selectivity for polar VOCs (e.g., acetone, ethanol) due to dipole-dipole interactions. In quartz crystal microbalance (QCM) sensors, its MOFs show a 3× higher response to ethanol (Δf = 120 Hz at 100 ppm) than non-methoxy analogs. Selectivity is tunable by varying the MOF pore size (8–12 Å) .

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